molecular formula C10H9N3O2S B1421027 [2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1248908-08-8

[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1421027
M. Wt: 235.26 g/mol
InChI Key: ILMMJYVRONVHRV-UHFFFAOYSA-N
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Description

“[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the empirical formula C10H8N2O2S . It has a molecular weight of 220.25 . The compound is solid in form .


Synthesis Analysis

While specific synthesis methods for “[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid” were not found, there are general methods for synthesizing similar compounds. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids can be synthesized based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C(O)CC1=CSC(C2=CC=CN=C2)=N1 . This indicates that the molecule contains a carboxylic acid group attached to a thiazole ring, which is further substituted with a pyridin-3-ylamino group .


Physical And Chemical Properties Analysis

“[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid” is a solid compound . Its molecular weight is 220.25 , and its empirical formula is C10H8N2O2S .

properties

IUPAC Name

2-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-9(15)4-8-6-16-10(13-8)12-7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMMJYVRONVHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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